rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis
CAS No.: 2866318-82-1
Cat. No.: VC12010244
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866318-82-1 |
|---|---|
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 147.20 g/mol |
| IUPAC Name | (1R,6S)-3λ6-thia-4-azabicyclo[4.1.0]heptane 3,3-dioxide |
| Standard InChI | InChI=1S/C5H9NO2S/c7-9(8)3-5-1-4(5)2-6-9/h4-6H,1-3H2/t4-,5+/m1/s1 |
| Standard InChI Key | OCMSCFIQGROGQQ-UHNVWZDZSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]1CS(=O)(=O)NC2 |
| SMILES | C1C2C1CS(=O)(=O)NC2 |
| Canonical SMILES | C1C2C1CS(=O)(=O)NC2 |
Introduction
Structural Analysis
Core Bicyclic Framework
The compound’s name delineates a bicyclo[4.1.0]heptane skeleton—a seven-membered system comprising two fused rings (a four-membered and a one-membered ring) . Key substituents include:
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3λ⁶-Thia: A sulfur atom in a sulfone configuration (λ⁶ denotes hypervalent sulfur with six bonding electrons), contributing two ketone groups (dione) .
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4-Aza: A nitrogen atom integrated into the bicyclic framework .
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Cis stereochemistry: The substituents at positions 1R and 6S reside on the same face of the bicyclic system .
Table 1: Molecular Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₆NO₃S |
| Molecular Weight | 172.18 g/mol (calculated) |
| Bicyclic System | Bicyclo[4.1.0]heptane |
| Key Functional Groups | Sulfone (SO₂), Amide (N), Ketones |
The sulfone group introduces electron-withdrawing effects, potentially enhancing metabolic stability compared to thioether analogs .
Synthetic Pathways
Retrosynthetic Considerations
Synthesis of such bicyclic systems often involves cyclization strategies. A plausible route could involve:
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Formation of the bicyclo[4.1.0]heptane core via intramolecular alkylation or photochemical [2+2] cycloaddition .
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Introduction of sulfur: Oxidation of a thioether intermediate to a sulfone using hydrogen peroxide or ozonolysis .
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Amide bond formation: Coupling a primary amine with a carboxylic acid derivative, as seen in related azabicyclic syntheses .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Bicyclic core formation | DIPEA, DMSO, 100°C |
| 2 | Sulfur oxidation | H₂O₂, AcOH |
| 3 | Amide coupling | 2-Chloro-1-methylpyridinium iodide |
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-benzothiophene | RORγt | 50–100 | |
| 7-Methyl-7-azabicyclo[4.1.0]heptane | Neuromodulator | N/A |
Stereochemical and Isomeric Considerations
Racemic Resolution Challenges
The rac prefix indicates a 1:1 mixture of (1R,6S) and (1S,6R) enantiomers. Separation via chiral chromatography or enzymatic resolution could be necessitated for therapeutic applications .
Cis vs. Trans Isomerism
The cis designation implies that the sulfone and amide groups occupy proximal positions on the bicyclic framework, potentially influencing binding pocket compatibility .
Comparative Analysis with Related Bicyclic Compounds
Structural Analogues from Literature
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7-Methyl-7-azabicyclo[4.1.0]heptane : Shares the azabicyclic core but lacks sulfone groups, reducing polarity (LogP: 1.4 vs. estimated −0.8 for the target compound).
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tert-Butyl (1R,5S)-6-oxo-7-oxa-4-azabicyclo[3.2.1]octane-4-carboxylate : Demonstrates the utility of bicyclic ethers in prodrug formulations.
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